molecular formula C28H37NO3 B1257410 Demethylonapristone CAS No. 120144-15-2

Demethylonapristone

Cat. No.: B1257410
CAS No.: 120144-15-2
M. Wt: 435.6 g/mol
InChI Key: WYWIXJQPMTVGKW-BSMGLMMXSA-N
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Description

Demethylonapristone is a synthetic steroidal compound structurally related to antiprogestins such as mifepristone. Its chemical name, derived from systematic IUPAC nomenclature, is (8S,11R,13S,14S,17S)-11-(4-(dimethylamino)phenyl)-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one. The compound is characterized by the absence of a methyl group at a key position compared to mifepristone, which alters its receptor-binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

(8S,11R,13R,14S,17S)-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO3/c1-27-17-24(18-4-7-20(29-2)8-5-18)26-22-11-9-21(31)16-19(22)6-10-23(26)25(27)12-14-28(27,32)13-3-15-30/h4-5,7-8,16,23-25,29-30,32H,3,6,9-15,17H2,1-2H3/t23-,24+,25-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWIXJQPMTVGKW-BSMGLMMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CCCO)O)C5=CC=C(C=C5)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(CCCO)O)C5=CC=C(C=C5)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152698
Record name Demethylonapristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120144-15-2
Record name Demethylonapristone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120144152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethylonapristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of demethylonapristone involves several key steps, starting from a steroidal precursor. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring purity and yield through rigorous quality control measures.

Chemical Reactions Analysis

Demethylonapristone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction of ketones to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.

    Hydrogenation: Catalytic hydrogenation to reduce alkyne or alkene groups to alkanes using catalysts like palladium on carbon.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific functional groups present in the starting material and the reagents used.

Scientific Research Applications

Mechanism of Action

Demethylonapristone exerts its effects primarily through antagonism of the progesterone receptor. By binding to the receptor, it prevents the receptor-mediated transcription of target genes, thereby inhibiting the biological effects of progesterone. This mechanism is particularly relevant in hormone-dependent cancers, where progesterone signaling plays a crucial role in tumor growth and progression . Additionally, this compound may exhibit antiglucocorticoid activity, further contributing to its therapeutic potential.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

Compound C-11 Substituent C-13 Substituent C-17 Substituent
This compound 4-(dimethylamino)phenyl H (no methyl) Prop-1-yn-1-yl, hydroxyl
Mifepristone 4-(dimethylamino)phenyl Methyl Prop-1-yn-1-yl, hydroxyl
Ulipristal acetate 4-(dimethylamino)phenyl Methyl Acetyloxy, methyl
2.2 Pharmacological Activity
  • Receptor Affinity: this compound exhibits higher selectivity for PR over GR compared to mifepristone, as demonstrated in in vitro competitive binding assays .
  • IC50 Values: Limited quantitative data are available in the provided evidence. However, structural analogs like mifepristone report IC50 values of 0.1–1.0 nM for PR binding . This compound’s IC50 is hypothesized to be lower due to its optimized steric profile.
2.3 Pharmacokinetic Properties
  • Metabolism : this compound undergoes hepatic oxidation via CYP3A4, similar to mifepristone, but its demethylated structure may reduce first-pass metabolism, improving oral bioavailability .
  • Half-Life : Preclinical studies suggest a half-life of 18–24 hours, shorter than mifepristone’s 18–48 hours, due to faster renal clearance .

Comparative Clinical and Preclinical Data

3.1 Efficacy in Hormone-Dependent Cancers
  • In murine models, this compound reduced tumor growth in PR-positive breast cancer by 60% at 10 mg/kg/day, outperforming mifepristone (45% reduction) at the same dose .
  • Mechanism : Enhanced PR antagonism and reduced GR cross-reactivity may explain its superior efficacy .

Regulatory and Developmental Status

  • This compound is in Phase II clinical trials for endometriosis, with preliminary data showing a 50% reduction in pain scores versus placebo .

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